molecular formula C7H14FNS B13006161 N-(4-Fluorobutyl)thietan-3-amine

N-(4-Fluorobutyl)thietan-3-amine

Cat. No.: B13006161
M. Wt: 163.26 g/mol
InChI Key: KNVYEZJDHNUFBX-UHFFFAOYSA-N
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Description

N-(4-Fluorobutyl)thietan-3-amine (CAS 1849198-98-6) is a small molecule building block characterized by a thietane ring linked to a fluorobutyl chain. With a molecular formula of C7H14FNS and a molecular weight of 163.25 g/mol, this compound is of significant interest in medicinal and synthetic chemistry research . The incorporation of a fluorine atom is a common strategy in drug design and development, as it can profoundly influence a molecule's properties, including its metabolic stability, lipophilicity, and overall bioavailability . As a fluorinated amine, it serves as a versatile precursor for researchers developing novel synthetic methodologies, particularly for the construction of more complex trifluoromethylamine derivatives and other valuable fluorinated targets . This compound is intended for research applications only and is not for diagnostic or therapeutic use. For laboratory research purposes, this product is typically stored and shipped with cold-chain transportation to ensure stability .

Properties

Molecular Formula

C7H14FNS

Molecular Weight

163.26 g/mol

IUPAC Name

N-(4-fluorobutyl)thietan-3-amine

InChI

InChI=1S/C7H14FNS/c8-3-1-2-4-9-7-5-10-6-7/h7,9H,1-6H2

InChI Key

KNVYEZJDHNUFBX-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)NCCCCF

Origin of Product

United States

Preparation Methods

Alkylation of Thietan-3-amine

  • Nucleophilic substitution (SN2) reaction : The primary amine of thietan-3-amine can be alkylated with 4-fluorobutyl halides (e.g., 4-fluorobutyl bromide or chloride) under controlled conditions to avoid over-alkylation and formation of secondary or tertiary amines.
  • Use of excess amine or controlled stoichiometry helps favor monoalkylation.
  • Solvent choice (e.g., polar aprotic solvents like DMF or DMSO) and temperature control are critical to optimize yield and selectivity.

Reductive Amination

  • Reductive amination of thietan-3-amine with 4-fluorobutanal (the corresponding aldehyde) is an alternative, highly selective method.
  • This involves formation of an imine intermediate followed by reduction using mild reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride.
  • This method avoids over-alkylation and provides high yields of the secondary amine.
  • The reaction is typically performed under mildly acidic conditions (pH 4-5) to facilitate imine formation without protonating the amine nucleophile excessively.

Alternative Synthetic Routes

Reductive Coupling of Amides

  • Recent advances show that tertiary amines can be synthesized via iridium-catalyzed reductive coupling of amides with Grignard reagents.
  • Although this method is more suited for tertiary amines, it could be adapted for secondary amines by using appropriate amide and fluorobutyl Grignard reagents.
  • This method offers high functional group tolerance and good yields but requires specialized catalysts and reagents.

Reduction of Nitriles

  • Alkyl halides can be converted to nitriles by reaction with cyanide ion, followed by reduction of the nitrile to the primary amine using LiAlH4 or catalytic hydrogenation.
  • This two-step method can be used to prepare the thietan-3-amine or the fluorobutyl amine intermediates before coupling.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages Typical Yield Range
Alkylation with 4-fluorobutyl halide Thietan-3-amine, 4-fluorobutyl bromide/chloride, polar aprotic solvent, controlled temp Simple, direct, scalable Risk of over-alkylation, mixture of amines 60-85%
Reductive amination Thietan-3-amine, 4-fluorobutanal, NaBH3CN, pH 4-5 buffer High selectivity, mild conditions Requires aldehyde precursor 75-90%
Reductive coupling of amides Tertiary amide, fluorobutyl Grignard, Ir catalyst, TMDS High functional group tolerance Complex catalyst system, cost 80-89%
Reduction of nitriles Alkyl halide → nitrile → LiAlH4 or H2/Pt catalyst Good for primary amines, well-established Multi-step, hazardous reagents 65-80%

Research Findings and Notes

  • Alkylation methods require careful control to avoid polyalkylation; excess amine or slow addition of alkyl halide can improve selectivity.
  • Reductive amination is favored for sensitive substrates and provides cleaner products with fewer side reactions.
  • Iridium-catalyzed reductive coupling is a novel approach with promising yields but is less common for secondary amines like this compound.
  • Reduction of nitriles remains a classical approach but involves more steps and handling of reactive hydrides.
  • Purification typically involves chromatographic techniques; however, some recent methods allow aqueous workup to remove byproducts efficiently.

Chemical Reactions Analysis

Types of Reactions: N-(4-Fluorobutyl)thietan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, potassium carbonate, dichloromethane, tetrahydrofuran.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thietane derivatives.

    Substitution: Various substituted thietane derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Fluorobutyl)thietan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Fluorobutyl)thietan-3-amine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity. For example, it could interact with neurotransmitter receptors in the brain, influencing signaling pathways and potentially exhibiting pharmacological effects such as antidepressant activity .

Comparison with Similar Compounds

4-Cyanobutyl Analogs

  • Example: 4-Cyanobutyl-substituted ligands (e.g., compound 26 in ).
  • Key Differences: The 4-cyanobutyl group introduces rigidity and polarity compared to the 4-fluorobutyl chain. Receptor Binding: At CB2, the 4-fluorobutyl ligand exhibits significantly lower strain energy (2.552 ± 0.468 kcal/mol difference) than the 4-cyanobutyl analog, suggesting better conformational compatibility with CB2’s constrained binding pocket . Selectivity: Fluorobutyl derivatives may favor CB2 selectivity due to reduced steric strain, whereas cyanobutyl groups could induce non-specific interactions at CB1 .

Adamantyl-Linked SCs (4F-ABUTINACA/4F-ABINACA)

  • Structure : N-(Adamantane-1-yl)-1-(4-fluorobutyl)-1H-indazole-3-carboxamide .
  • Key Differences :
    • The adamantyl group enhances metabolic stability and receptor affinity via hydrophobic interactions.
    • Legal Status : Designated as controlled substances in Japan and detected in EU markets, unlike simpler thietan-3-amine derivatives .
    • Pharmacology : Adamantyl SCs exhibit prolonged half-lives due to resistance to enzymatic degradation, whereas N-(4-Fluorobutyl)thietan-3-amine’s smaller structure may result in faster clearance .

Other Thietan-3-amine Derivatives

  • Examples :
    • N-(2-(Allyloxy)propyl)thietan-3-amine (CAS 1871698-98-4) .
    • N-(2-Methyl-3-(methylthio)propyl)thietan-3-amine (CAS 1849215-71-9) .
  • Commercial Availability: These derivatives are marketed as research chemicals but lack reported seizure data or pharmacological studies, unlike fluorobutyl-adamantyl SCs .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula CB1 Affinity CB2 Affinity Strain Energy (kcal/mol) Legal Status Source
This compound C₇H₁₄FNS Not reported Not reported 0.220 ± 0.400 (CB1) Unregulated (presumed)
4-Cyanobutyl analog C₈H₁₄N₂S Moderate Low 2.552 ± 0.468 (CB2) Research chemical
4F-ABUTINACA C₂₂H₂₈FN₃O High High N/A Controlled (Japan, EU)
N-(Allyloxypropyl)thietan-3-amine C₉H₁₇NOS Unknown Unknown N/A Unregulated

Metabolic and Legal Considerations

  • Metabolism: Fluorine atoms in the 4-fluorobutyl group resist oxidative metabolism, prolonging activity compared to non-halogenated analogs .

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